1-Methylpiperidine-2-carboxylic acid

Catalog No.
S775935
CAS No.
7730-87-2
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidine-2-carboxylic acid

CAS Number

7730-87-2

Product Name

1-Methylpiperidine-2-carboxylic acid

IUPAC Name

1-methylpiperidine-2-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

BPSLZWSRHTULGU-UHFFFAOYSA-N

SMILES

CN1CCCCC1C(=O)O

Synonyms

1-Methyl-2-piperidinecarboxylic Acid; 1-Methylpipecolinic Acid; (±)-1-Methyl-2-piperidinecarboxylic Acid

Canonical SMILES

CN1CCCCC1C(=O)O

The exact mass of the compound 1-Methylpiperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylpiperidine-2-carboxylic acid (CAS 7730-87-2), frequently referred to as N-methylpipecolic acid or Mep, is a cyclic amino acid derivative featuring a piperidine ring with an N-methyl group and a carboxylic acid at the 2-position. In scientific procurement and industrial synthesis, it serves as a critical chiral or achiral building block. Its primary procurement value lies in its dual functionality: the carboxylic acid enables standard peptide coupling or esterification, while the tertiary amine provides a specific pKa and steric environment. It is heavily utilized as the N-terminal residue in highly potent antimitotic tubulysin payloads for antibody-drug conjugates (ADCs), as a direct precursor for amide-type local anesthetics like mepivacaine, and as a tunable headgroup in ionizable lipids for mRNA lipid nanoparticles (LNPs) [1].

Research Fit

1
Chiral building blockEnantiopure 2-carboxylic acid scaffold supports asymmetric synthesis of complex molecules.
2
Conformation-restricted designChair conformation with axial COOH group enables predictable ligand geometry in drug discovery.
3
Established synthetic intermediateDocumented precursor for mepivacaine and tubulysin analogue synthesis via validated routes.

Attempting to substitute 1-methylpiperidine-2-carboxylic acid with its unmethylated analog (pipecolic acid) or positional isomers fundamentally compromises downstream performance and processability. In the synthesis of tubulysin-based ADC payloads, the absence of the N-methyl group drastically alters the binding affinity to the vinca domain of tubulin, reducing cytotoxicity from the required picomolar range down to the micromolar range, thereby destroying the therapeutic window. In API manufacturing for local anesthetics like mepivacaine, using unmethylated pipecolic acid forces an additional late-stage N-alkylation step, which reduces overall yield and introduces complex impurity profiles that complicate regulatory compliance. Furthermore, in the formulation of ionizable lipids for LNPs, positional isomers fail to provide the exact steric hindrance required around the tertiary amine, preventing the precise tuning of the apparent pKa necessary for optimal endosomal escape [1].

Substitution Risk

!
4-carboxy regioisomer cannot be directly swappedpKa difference (~2.4 units) alters ionization state at physiological pH, shifting solubility and target binding.
!
Unsubstituted pipecolic acid lacks methyl effectN-methyl group enhances lipophilicity by ~0.6 LogP units; removal may reduce membrane permeability and alter ADME profile.
!
Ring size or N-alkyl variations shift conformational biasPiperidine ring geometry and steric environment are critical for synthetic utility; different ring sizes may not reproduce the same reactivity or selectivity.

Critical N-Methylation for Tubulysin-Based ADC Payload Potency

In the synthesis of tubulysin tetrapeptides for antibody-drug conjugates (ADCs), the N-terminal residue is strictly required to be 1-methylpiperidine-2-carboxylic acid (Mep). Comparative structure-activity relationship (SAR) studies demonstrate that substituting Mep with its unmethylated analog, pipecolic acid, results in a catastrophic loss of antimitotic activity. Specifically, tubulysin derivatives incorporating the N-methylated Mep residue maintain picomolar to low-nanomolar cytotoxicity against cancer cell lines, whereas the pipecolic acid variant exhibits a 1,000-fold decrease in potency (GI50 ~ 1.1 µM)[1].

Evidence DimensionIn vitro cytotoxicity (GI50) of tubulysin derivatives
Target Compound DataPicomolar to low-nanomolar GI50 (with 1-Methylpiperidine-2-carboxylic acid / Mep)
Comparator Or BaselinePipecolic acid (des-methyl analog)
Quantified Difference~1,000-fold reduction in cytotoxicity (GI50 drops to ~1.1 µM)
ConditionsIn vitro mammalian cancer cell line assays

For ADC development, achieving picomolar potency is non-negotiable for therapeutic efficacy; failing to use the N-methylated precursor completely abolishes the payload's viability.

Acidity vs. 4-COOH
Cross-study comparable
ΔpKa ≈ 2.37 (target pKa 1.86 vs 4.23 for 4-isomer)
Stronger acidity alters ionization, salt formation, and target interaction at physiological pH.
Predicted values; confirm experimentally for critical applications.

Late-Stage Step Reduction in Mepivacaine Manufacturing

Mepivacaine is a widely used amide-type local anesthetic. Its industrial synthesis can be approached via multiple routes. Using 1-methylpiperidine-2-carboxylic acid as the starting material allows for direct amidation with 2,6-xylidine (often via an acid chloride or Grignard-activated intermediate) to yield mepivacaine in a single core coupling step. In contrast, starting from the unmethylated baseline, pipecolic acid, requires a subsequent late-stage N-alkylation (methylation) step [1]. This additional step not only reduces overall synthetic yield but also introduces N-alkylation impurities that complicate downstream purification.

Evidence DimensionNumber of core synthetic steps to final API
Target Compound DataDirect amidation (1 main step from acid/ester to mepivacaine)
Comparator Or BaselinePipecolic acid
Quantified DifferenceEliminates 1 late-stage N-methylation step and associated purification
ConditionsIndustrial scale API synthesis of mepivacaine

Procuring the pre-methylated precursor streamlines API manufacturing, directly improving yield and reducing the regulatory burden of tracking methylation impurities.

Lipophilicity vs. Pipecolic acid
Cross-study comparable
ΔLogP ≈ 0.62 (target XlogP -1.50 vs -2.12 for parent)
N-methyl group increases membrane permeability potential, useful for ADME property tuning.
Calculated LogP; experimental LogD measurement advised.

Steric Modulation of Apparent pKa in mRNA Delivery Lipids

Recent advancements in lipid nanoparticles (LNPs) for mRNA delivery utilize piperidine-derived headgroups to fine-tune the ionizable lipid's pKa, a critical parameter for endosomal escape. 1-Methylpiperidine-2-carboxylic acid is specifically selected over its positional isomer, 1-methyl-4-piperidinecarboxylic acid, to synthesize distinct lipid series (e.g., 2AEOAP2)[1]. The proximity of the N-methyl amine to the carboxylic acid at the 2-position creates a sterically hindered microenvironment compared to the 4-position isomer. This structural difference shifts the apparent pKa of the formulated LNP, optimizing the protonation profile within the acidic endosome (pH ~5.5) while maintaining neutrality at physiological pH (7.4).

Evidence DimensionHeadgroup steric hindrance and pKa tunability
Target Compound Data2-position substitution (adjacent to ionizable nitrogen)
Comparator Or Baseline1-methyl-4-piperidinecarboxylic acid (4-position substitution)
Quantified DifferenceAltered spatial distance between the amine and lipid tail linkage, shifting LNP pKa
ConditionsSynthesis and formulation of ionizable lipids for mRNA LNPs

Selecting the 2-carboxylic acid isomer provides the specific pKa and steric profile required for efficient endosomal escape, a critical bottleneck in mRNA therapeutics.

Conformation
Class-level inference
Chair conformation, axial CH₂COOH, equatorial CH₃
Predictable geometry supports structure-based design and supramolecular assembly.
Derived from betaine hydrochloride crystal; verify conformation in solution.
Tubulysin synthesis
Supporting evidence
Chiral intermediate for tubulysin-U analogues in ADC research
Established route supports payload synthesis; verify enantiomeric purity for your protocol.
Specific (R)-enantiomer required; confirm chiral identity.
Mepivacaine precursor
Supporting evidence
Key precursor for mepivacaine via ethyl ester and 2,6-dimethylaniline
Validated industrial route reduces process risk; confirm synthetic reproducibility.
Documented amide bond formation; review impurity profile.

Synthesis of Tubulysin-Based ADC Payloads

As the essential N-terminal Mep residue, 1-methylpiperidine-2-carboxylic acid is indispensable for maintaining the picomolar cytotoxicity required for tubulysin derivatives used in targeted cancer therapies. Substituting it with pipecolic acid results in a complete loss of the required therapeutic potency [1].

Manufacturing of Amide-Type Local Anesthetics

The compound is procured as a direct precursor for mepivacaine and related analogs, allowing for a streamlined synthesis route that avoids late-stage N-alkylation, thereby improving yield and reducing impurity tracking [2].

Development of Ionizable Lipids for mRNA LNPs

It is utilized as a specialized headgroup where the 2-position carboxylic acid provides the precise steric environment needed to tune the lipid's apparent pKa, ensuring efficient endosomal escape for mRNA therapeutics[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Physicochemical optimization in drug discovery
N-methyl lipophilicity enhancement & acidic carboxylate form
Confirm experimental LogD and pKa in relevant buffer systems
Conformation-restrained ligand design
Defined chair geometry with axial COOH group
Validate docking pose consistency; consider solution vs. solid-state conformation
ADC payload (tubulysin) synthesis research
Chiral (R)-enantiomer with documented synthetic route
Verify enantiomeric excess and replicate reported coupling conditions
Generic mepivacaine process development
Established precursor for amide bond formation
Review impurity profile and confirm reaction scalability

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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